2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
説明
特性
IUPAC Name |
2-ethoxy-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-3-27-12-17(25)20-8-9-24-18-16(10-22-24)19(26)23(13-21-18)11-15-7-5-4-6-14(15)2/h4-7,10,13H,3,8-9,11-12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEOYWYZJFSSIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring.
Introduction of the Methylbenzyl Group: The methylbenzyl group is introduced through a substitution reaction, often using a suitable benzyl halide and a base.
Attachment of the Ethoxy Group: The ethoxy group is added via an etherification reaction, typically using an ethyl halide and a base.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule, often under acidic or basic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary, but common reagents include alkyl halides, bases, and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide
- Key Differences: Substituents: Replaces the ethoxy group with a 2,4-dichlorophenoxy moiety and positions the methyl group at the 4- (para) position of the benzyl ring. Impact:
LY231514 (Taylor & Patel, 1992)
- Structure : Contains a pyrrolo[2,3-d]pyrimidine core with a glutamic acid side chain.
- Comparison :
- The pyrazolo[3,4-d]pyrimidine core in the target compound offers a distinct electronic profile compared to the pyrrolo[2,3-d]pyrimidine system, affecting base-pairing interactions in enzymatic targets (e.g., antifolate activity).
- The ethoxyacetamide side chain in the target compound replaces the glutamic acid, likely shifting the mechanism from folate metabolism inhibition to kinase or receptor modulation .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Structure : Features a pyrimidine ring with a sulfanyl linkage and methylpyridyl group.
- The pyridyl-acetamide moiety may confer different solubility and bioavailability profiles compared to the ethoxy-pyrazolopyrimidine system .
Data Table: Key Structural and Inferred Properties
*Calculated based on analogous structures.
Implications for Drug Development
The structural variations highlight the importance of substituent positioning and functional group selection:
- 2-Methylbenzyl vs. 4-Methylbenzyl : The ortho-methyl group may induce torsional strain, affecting conformational flexibility and binding kinetics.
- Ethoxy vs. Dichlorophenoxy: Ethoxy balances lipophilicity and metabolic stability, whereas dichlorophenoxy may increase off-target interactions.
Further studies are needed to correlate these structural features with pharmacokinetic and pharmacodynamic outcomes.
生物活性
2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. The structure can be represented as follows:
- IUPAC Name : 2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Molecular Formula : C₁₈H₂₃N₅O₂
- Molecular Weight : 341.41 g/mol
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of various enzymes and receptors involved in cellular signaling pathways. Specifically, they may interact with cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
Key Mechanisms:
- Inhibition of CDK Activity : Some derivatives have shown potent inhibitory effects on CDK2 and CDK9 with IC₅₀ values in the low micromolar range, indicating their potential as anti-cancer agents .
- Regulation of Cyclic Nucleotide Levels : The compound may influence intracellular concentrations of cyclic nucleotides, thereby affecting signal transduction pathways critical for cellular functions .
Biological Activity and Therapeutic Applications
The biological activity of 2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide has been explored in various studies:
Anticancer Activity
Several studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- HeLa Cells : Exhibited a marked reduction in cell viability when treated with specific concentrations of the compound.
- HCT116 and A375 Cells : Similar results were observed, suggesting broad-spectrum anticancer potential.
Case Studies and Experimental Findings
- In vitro Studies : In a study involving human tumor cell lines (HeLa, HCT116), the compound showed an IC₅₀ value of approximately 0.36 µM against CDK2, indicating strong inhibitory action .
- Selectivity Profiles : The selectivity towards CDK2 over CDK9 was reported to be 265-fold, highlighting its potential for targeted therapy with reduced side effects .
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through caspase activation pathways.
Data Summary Table
| Biological Activity | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| CDK2 Inhibition | HeLa | 0.36 | Enzyme inhibition |
| CDK9 Inhibition | HCT116 | 1.8 | Enzyme inhibition |
| Antiproliferative | A375 | < 1 | Induction of apoptosis |
Q & A
Q. What are the critical parameters for optimizing the synthesis yield of this compound?
Methodological Answer: The synthesis involves multi-step organic reactions, with key parameters including:
- Precursor preparation : Use protected intermediates (e.g., pyrazolo[3,4-d]pyrimidine core) to avoid side reactions .
- Cyclization conditions : Catalysts like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DCM) at controlled temperatures (60–80°C) to prevent decomposition .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (20–80%) ensures high purity (>95%) .
Q. How can structural characterization techniques validate the compound’s molecular configuration?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths and angles in the pyrazolo[3,4-d]pyrimidine core and acetamide side chain .
- NMR spectroscopy : Confirms substituent positions via and chemical shifts (e.g., ethoxy group at δ 1.3–1.5 ppm, pyrimidine carbonyl at δ 165–170 ppm) .
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm) .
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or dehydrogenases using fluorescence-based protocols .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC quantification .
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can contradictory results in biological activity across studies be resolved?
Methodological Answer:
- Dose-response validation : Ensure activity is concentration-dependent and reproducible across ≥3 independent trials .
- Orthogonal assays : Confirm kinase inhibition via both fluorescence and radiometric methods to rule out assay artifacts .
- Structural analogs testing : Compare with derivatives lacking the 2-methylbenzyl or ethoxy groups to identify pharmacophores .
Q. What computational approaches predict binding modes with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR, CDK2) to model interactions with the pyrazolo[3,4-d]pyrimidine core .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QM/MM calculations : Map electron density changes at binding sites using Gaussian 16 .
Q. How to design experiments for mechanistic studies of its anticancer activity?
Methodological Answer:
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify cell death pathways .
- Western blotting : Measure caspase-3/9 activation and Bcl-2/Bax ratios .
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) post-treatment .
Data Contradiction Analysis
Q. How to address discrepancies in enzyme inhibition potency across literature?
Methodological Answer:
- Standardize assay conditions : Use identical buffer pH, temperature, and cofactors (e.g., ATP concentration in kinase assays) .
- Control for impurities : Confirm compound purity via HPLC (>98%) and test stability under assay conditions .
- Meta-analysis : Compare data across ≥5 studies to identify trends (e.g., IC ranges for specific isoforms) .
Comparative Analysis of Structural Analogs
| Analog | Structural Variation | Biological Activity | Reference |
|---|---|---|---|
| 1-(2-methoxyphenyl)-4-phenyl derivative | Methoxy substitution | Anticancer (IC = 12 µM) | |
| Trifluoromethoxy-substituted analog | CFO group | Enhanced metabolic stability | |
| Propene side chain derivative | Conjugated double bond | Reduced cytotoxicity |
Synthesis Optimization Workflow
Core formation : Cyclize precursors under N with DMF/KCO at 70°C for 12h .
Side-chain coupling : React with 2-ethoxyacetyl chloride in THF at 0°C, then warm to RT .
Purification : Silica gel chromatography (EtOAc/hexane, 1:3 → 3:1) .
Yield optimization : Monitor reaction progress via TLC; recrystallize from ethanol for ≥95% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
